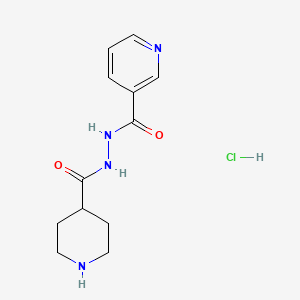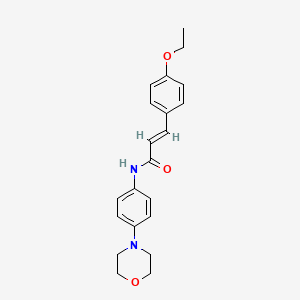
2-Difluoromethyl-benzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Difluoromethyl-benzylamine hydrochloride is a chemical compound with the molecular formula C8H10ClF2N and a molecular weight of 193.62. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 2-Difluoromethyl-benzylamine hydrochloride is defined by its IUPAC name, [2-(difluoromethyl)phenyl]methanamine hydrochloride. Further analysis of the molecular structure would require more specific data or computational modeling.Physical And Chemical Properties Analysis
2-Difluoromethyl-benzylamine hydrochloride is a white to yellow solid . It should be stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability would require additional data.Scientific Research Applications
Late-Stage Difluoromethylation in Medicinal Chemistry
2-Difluoromethyl-benzylamine hydrochloride: is utilized in late-stage difluoromethylation, a process crucial for the development of pharmaceuticals. The introduction of difluoromethyl groups to molecules can significantly impact their physical, chemical, and biological properties, enhancing their potency and stability . This compound serves as a versatile reagent in the selective installation of CF2H groups onto large biomolecules, including proteins, which is a promising strategy for designing new drugs with improved efficacy and pharmacokinetic profiles .
Agrochemical Development
In agrochemistry, 2-Difluoromethyl-benzylamine hydrochloride contributes to the synthesis of novel agrochemicals. The difluoromethyl group’s unique properties, such as increased lipophilicity and stability, make it an attractive moiety for developing pesticides and herbicides with enhanced activity and reduced environmental impact .
Material Science Innovations
This compound finds applications in material science due to its ability to impart fluorine’s unique characteristics to materials. The integration of fluorinated compounds can lead to the development of materials with special properties like increased resistance to solvents, oils, and other chemicals, making them suitable for use in a wide range of industrial applications .
Biochemical Research
2-Difluoromethyl-benzylamine hydrochloride: plays a role in biochemical research by facilitating the study of difluoromethylation processes. These processes are essential for understanding the biochemical pathways and interactions involving fluorinated compounds, which can lead to insights into the development of bioactive molecules .
Organic Synthesis
The compound is a key reagent in organic synthesis, particularly in the construction of C(sp3)–CF2H bonds. Its use in electrophilic, nucleophilic, radical, and cross-coupling methods enables the synthesis of complex organic molecules that are of interest in various research and industrial contexts .
Medicinal Chemistry Applications
In medicinal chemistry, 2-Difluoromethyl-benzylamine hydrochloride is involved in the synthesis of fluorinated drugs. The presence of fluorine atoms in drugs can augment their potency, selectivity, metabolic stability, and overall pharmacokinetics. The compound’s role in introducing fluorine atoms into drug molecules is crucial for the development of new medications with improved therapeutic profiles .
Mechanism of Action
Target of Action
It’s worth noting that benzylamine derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Benzylamine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
It has been used to modify the surface of perovskite films, helping to disperse pbi2 clusters and improve the efficiency and stability of perovskite solar cells .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
In the context of perovskite solar cells, it has been shown to improve the power conversion efficiency from 1851% to 2151% .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Difluoromethyl-benzylamine hydrochloride. For instance, in perovskite solar cells, devices modified with this compound were able to maintain over 85% of their initial power conversion efficiency even after 170 hours under 80% relative humidity .
properties
IUPAC Name |
[2-(difluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c9-8(10)7-4-2-1-3-6(7)5-11;/h1-4,8H,5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGFWDPCDMYYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[1-[2-(4-Chlorophenyl)acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2956194.png)

![tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B2956197.png)

![5-amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956200.png)

![tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate](/img/structure/B2956204.png)



![2-Chloro-1-[3-(2-pyrimidin-2-ylpyrimidin-4-yl)azetidin-1-yl]ethanone](/img/structure/B2956211.png)
![N-(3-ethoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2956212.png)

![N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2956216.png)